2-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-butan-1-ol
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Overview
Description
2-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-butan-1-ol is an organic compound that belongs to the class of benzo[d][1,3]dioxole derivatives This compound is characterized by the presence of a benzo[d][1,3]dioxole moiety attached to a butanol chain through an amino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-butan-1-ol typically involves the reaction of benzo[d][1,3]dioxole derivatives with appropriate amines and alcohols. One common method involves the condensation of benzo[d][1,3]dioxole carbaldehyde with butan-1-amine in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed
Oxidation: Formation of benzo[d][1,3]dioxole-5-carbaldehyde.
Reduction: Formation of N,N-dimethyl-2-[(benzo[d][1,3]dioxol-5-ylmethyl)-amino]-butan-1-ol.
Substitution: Formation of 5-nitrobenzo[d][1,3]dioxole derivatives.
Scientific Research Applications
2-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-butan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-butan-1-ol involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The compound can also induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- **2-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-ethanol
- **2-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-propan-1-ol
- **2-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-pentan-1-ol
Uniqueness
2-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-butan-1-ol is unique due to its specific butanol chain length, which can influence its physicochemical properties and biological activities. Compared to its analogs with shorter or longer chains, this compound may exhibit distinct solubility, stability, and reactivity profiles .
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethylamino)butan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-2-10(7-14)13-6-9-3-4-11-12(5-9)16-8-15-11/h3-5,10,13-14H,2,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAGYVQMSXHKUFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCC1=CC2=C(C=C1)OCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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